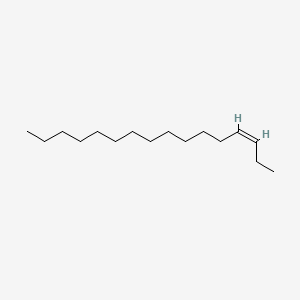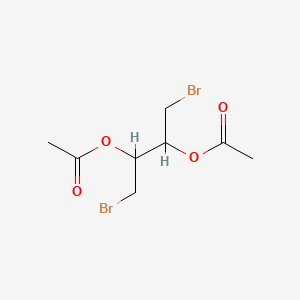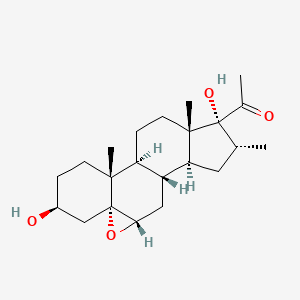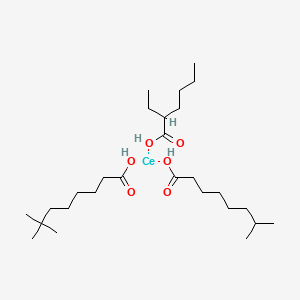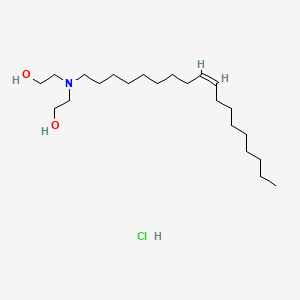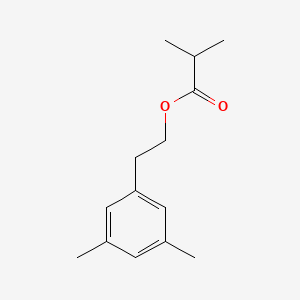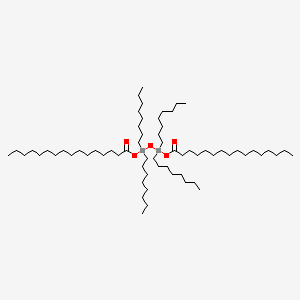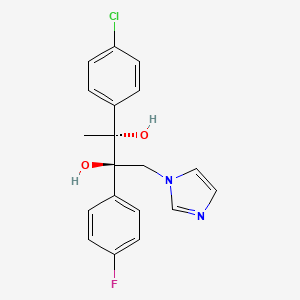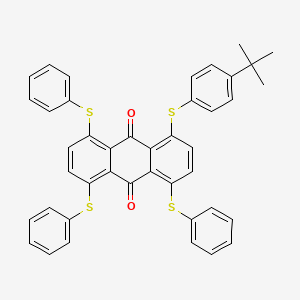
1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 281-356-6, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a radical initiator in polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
化学反应分析
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
科学研究应用
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is commonly used as a radical initiator in polymerization reactions, facilitating the formation of polymers from monomers.
Biology: The compound is used in biochemical research to study radical-mediated processes and reactions.
Industry: The compound is used in the production of various polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is heated or exposed to light, it decomposes to form free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
相似化合物的比较
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is similar to other radical initiators, such as 2,2’-Azobis(2-methylpropionitrile) and benzoyl peroxide. it has unique properties that make it suitable for specific applications. For example, it is more soluble in water compared to 2,2’-Azobis(2-methylpropionitrile), making it more suitable for aqueous polymerization reactions.
List of Similar Compounds
- 2,2’-Azobis(2-methylpropionitrile)
- Benzoyl peroxide
- 2,2’-Azobis(isobutyronitrile)
These compounds share similar radical-initiating properties but differ in their solubility, stability, and reactivity, making each suitable for different applications.
属性
CAS 编号 |
83929-63-9 |
|---|---|
分子式 |
C42H32O2S4 |
分子量 |
697.0 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)sulfanyl-4,5,8-tris(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C42H32O2S4/c1-42(2,3)27-19-21-31(22-20-27)48-35-26-25-34(47-30-17-11-6-12-18-30)38-39(35)41(44)37-33(46-29-15-9-5-10-16-29)24-23-32(36(37)40(38)43)45-28-13-7-4-8-14-28/h4-26H,1-3H3 |
InChI 键 |
ABHXLCBSTASDKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


